molecular formula C11H14O4 B12125712 3,5-Dihydroxybenzenepentanoic Acid

3,5-Dihydroxybenzenepentanoic Acid

Cat. No.: B12125712
M. Wt: 210.23 g/mol
InChI Key: QHXNJIMVPAFCPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dihydroxybenzenepentanoic Acid is an organic compound with the molecular formula C11H14O4 It is characterized by the presence of two hydroxyl groups attached to a benzene ring and a pentanoic acid side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dihydroxybenzenepentanoic Acid typically involves the hydroxylation of benzenepentanoic acid derivatives. One common method is the Friedel-Crafts acylation of benzene with pentanoic acid chloride, followed by selective hydroxylation using reagents such as hydrogen peroxide or hydroxyl radicals under controlled conditions.

Industrial Production Methods: Industrial production may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum on carbon can be used to facilitate the hydroxylation reaction. The reaction conditions often include elevated temperatures and pressures to optimize the reaction rate and product formation.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dihydroxybenzenepentanoic Acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may involve acidic or basic catalysts to facilitate the reaction.

Major Products:

    Oxidation: Formation of 3,5-dihydroxybenzoquinone.

    Reduction: Formation of 3,5-dihydroxybenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Dihydroxybenzenepentanoic Acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.

    Medicine: Investigated for its potential neuroprotective effects and as a scaffold for drug development.

    Industry: Utilized in the production of polymers and resins due to its reactive functional groups.

Mechanism of Action

The mechanism by which 3,5-Dihydroxybenzenepentanoic Acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The carboxylic acid group can interact with cellular membranes, affecting permeability and signaling pathways.

Comparison with Similar Compounds

  • 3,4-Dihydroxybenzenepentanoic Acid
  • 3,5-Dihydroxybenzoic Acid
  • 3,5-Dihydroxybenzyl Alcohol

Comparison: 3,5-Dihydroxybenzenepentanoic Acid is unique due to the combination of hydroxyl groups on the benzene ring and the pentanoic acid side chain. This structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications. Compared to 3,4-Dihydroxybenzenepentanoic Acid, the position of the hydroxyl groups can significantly affect the compound’s reactivity and interaction with biological targets.

Properties

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

5-(3,5-dihydroxyphenyl)pentanoic acid

InChI

InChI=1S/C11H14O4/c12-9-5-8(6-10(13)7-9)3-1-2-4-11(14)15/h5-7,12-13H,1-4H2,(H,14,15)

InChI Key

QHXNJIMVPAFCPR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1O)O)CCCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.